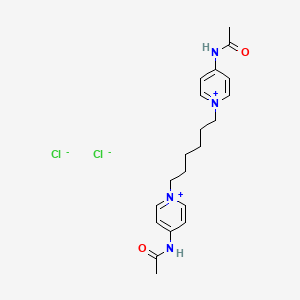
1,1'-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride is a chemical compound with the molecular formula C20H28Cl2N4O2 and a molecular weight of 427.4 g/mol This compound is characterized by its unique structure, which includes two pyridinium rings connected by a hexane chain and acetamido groups
Métodos De Preparación
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride typically involves the reaction of 4-acetamidopyridine with hexane-1,6-diyl dichloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium rings to pyridine.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride can be compared with other similar compounds, such as:
- 3,3’-hexane-1,6-diyl-bis-pyridine
- 2-acetamidopyridine
- 3-acetamidopyridine
- 4-acetamidopyridine
- O,O’-(hexane-1,6-diyl)bis(hydroxylamine)
- 1,1’-(decane-1,10-diyl)bis[4-(octylamino)pyridinium] dichloride
- hexane-1,6-diyl bis{[3-(trimethoxysilyl)propyl]carbamate} .
These compounds share structural similarities but differ in their specific functional groups and properties, making 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride unique in its applications and reactivity.
Propiedades
Número CAS |
66044-56-2 |
|---|---|
Fórmula molecular |
C20H28Cl2N4O2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
N-[1-[6-(4-acetamidopyridin-1-ium-1-yl)hexyl]pyridin-1-ium-4-yl]acetamide;dichloride |
InChI |
InChI=1S/C20H26N4O2.2ClH/c1-17(25)21-19-7-13-23(14-8-19)11-5-3-4-6-12-24-15-9-20(10-16-24)22-18(2)26;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H |
Clave InChI |
CTMXKVXFQBXXTE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)NC(=O)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















